Glycerol-1,1,2,3,3-d5
Overview
Description
Glycerol-1,1,2,3,3-d5, also known as deuterated glycerol, is a stable isotope-labeled compound where five hydrogen atoms in the glycerol molecule are replaced by deuterium atoms. This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties. It has the molecular formula C3H3D5O3 and a molecular weight of 97.12 g/mol .
Mechanism of Action
Target of Action
Glycerol-1,1,2,3,3-d5, also known as deuterated glycerol, is a variant of glycerol where all the hydrogen atoms are replaced by deuterium . It primarily targets enzymes involved in the metabolic breakdown of triacylglycerols, such as lipase .
Mode of Action
The interaction of this compound with its targets involves a series of biochemical transformations. For instance, in the case of lipase, the deprotonated serine adds to a carbonyl group of a triacylglycerol to give a tetrahedral intermediate, which expels a diacylglycerol as a leaving group and produces an acyl enzyme .
Biochemical Pathways
The metabolic breakdown of triacylglycerols begins with their hydrolysis in the stomach and small intestine to yield glycerol plus fatty acids . The fatty acids are transported to mitochondria and degraded to acetyl CoA, while the glycerol is carried to the liver for further metabolism . In the liver, glycerol is first phosphorylated by reaction with ATP and then oxidized by NAD+ .
Pharmacokinetics
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of this compound action is the production of metabolic intermediates such as acetyl CoA and NAD+, which are crucial for various biochemical processes .
Action Environment
Environmental factors such as glycerol and 1,3-propanediol concentrations, accumulation of 3-hydroxypropionaldehyde, and by-product synthesis can affect the biosynthesis of 1,3-propanediol from glycerol . For instance, the supplementation of 150 mmol l −1 glycerol caused a shift in NADH flux from ethanol to 1,3‐PDO production, whereas 300 mol l −1 glycerol negatively affected the regeneration of NAD+ via 1,3‐PDO production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycerol-1,1,2,3,3-d5 is typically synthesized through the deuteration of glycerol. The process involves the exchange of hydrogen atoms in glycerol with deuterium atoms using deuterium oxide (D2O) as the deuterium source. This can be achieved through batch or solution-phase deuterium exchange or solid-phase extraction deuteration methods .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required isotopic purity standards. The reaction conditions typically include controlled temperature and pressure to facilitate efficient deuterium exchange .
Chemical Reactions Analysis
Types of Reactions: Glycerol-1,1,2,3,3-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated glyceraldehyde and dihydroxyacetone.
Reduction: It can be reduced to form deuterated propanediol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Deuterated glyceraldehyde and dihydroxyacetone.
Reduction: Deuterated propanediol.
Substitution: Various deuterated derivatives depending on the substituent introduced.
Scientific Research Applications
Glycerol-1,1,2,3,3-d5 is widely used in scientific research due to its unique properties:
Chemistry: It is used as an internal standard in NMR spectroscopy to study chemical reaction mechanisms and compound structures.
Biology: It is employed in metabolic studies to trace biochemical pathways involving glycerol.
Medicine: It is used in clinical studies to investigate metabolic disorders and the pharmacokinetics of glycerol-based drugs.
Industry: It is utilized in the production of deuterated compounds for various industrial applications, including the development of new materials and pharmaceuticals
Comparison with Similar Compounds
Glycerol-2,2,3,3-d4: Another deuterated glycerol with four deuterium atoms.
Glycerol-1,2,3-13C3: A glycerol molecule labeled with carbon-13 isotopes.
Ethylene glycol-d4: A deuterated form of ethylene glycol with four deuterium atoms .
Uniqueness: Glycerol-1,1,2,3,3-d5 is unique due to the specific placement of deuterium atoms, which provides distinct NMR signals compared to other deuterated glycerols. This makes it particularly valuable in studies requiring precise isotopic labeling and tracking .
Biological Activity
Glycerol-1,1,2,3,3-d5, a deuterated form of glycerol, is increasingly recognized for its biological significance in metabolic studies and lipid research. This compound serves as a tracer in various biochemical pathways, particularly in the synthesis of triglycerides and phospholipids. This article explores its biological activity through various studies and findings.
Overview of this compound
Glycerol is a simple polyol compound that plays a crucial role in lipid metabolism. The deuterated version, this compound, contains five deuterium atoms that replace hydrogen atoms in the glycerol molecule. This isotopic labeling allows for enhanced tracking of metabolic processes through techniques such as mass spectrometry.
Triglyceride Synthesis
This compound has been employed to elucidate the roles of different enzymes involved in triglyceride synthesis. A study utilized this compound to investigate the activity of diacylglycerol acyltransferases (DGAT) in HepG2 hepatoma cells. The findings indicated that DGAT2 is primarily responsible for incorporating endogenously synthesized fatty acids into triglycerides (TG), while DGAT1 is more involved in esterifying exogenous fatty acids to glycerol .
Table 1: Role of DGAT Isoforms in TG Synthesis
Enzyme Isoform | Function | Substrate Type |
---|---|---|
DGAT1 | Esterifies exogenous fatty acids to glycerol | Exogenous fatty acids |
DGAT2 | Incorporates endogenous fatty acids into TG | Endogenous fatty acids |
Lipid Metabolism
The incorporation of this compound into various lipid species was tracked using liquid chromatography tandem mass spectrometry (LC-MS/MS). This method allowed researchers to profile the major isotope-labeled TG species formed during metabolic processes. The results demonstrated distinct metabolic fates for labeled glycerols compared to their non-labeled counterparts .
Hepatic Studies
In vivo studies involving mice administered with deuterated glycerol revealed significant insights into hepatic TG synthesis and very low-density lipoprotein triglyceride (VLDL-TG) secretion. The administration of antisense oligonucleotides targeting DGAT2 resulted in a marked reduction in the incorporation of this compound into VLDL-TG . This suggests that DGAT2 plays a pivotal role in liver lipid metabolism.
Immune Response
A study investigated the effects of this compound on immune cells treated with Kdo2-lipid A to simulate an immune response. Changes in neutral glyceryl lipids were monitored over time using deuterated glycerols as tracers. The results indicated that the presence of deuterated glycerols affected the lipid composition of activated immune cells .
Research Findings
Research utilizing this compound has highlighted its versatility as a tracer in lipid metabolism studies:
- Lipid Profiling : The use of deuterated glycerols enables precise tracking of lipid species and their metabolic pathways.
- Enzyme Activity : The differential roles of DGAT isoforms have been clarified through studies involving stable isotope-labeled substrates.
- Clinical Implications : Understanding the metabolic pathways involving glycerol can inform therapeutic strategies for conditions related to lipid metabolism disorders.
Properties
IUPAC Name |
1,1,2,3,3-pentadeuteriopropane-1,2,3-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1D2,2D2,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCQBHIVMGVHV-UXXIZXEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472007 | |
Record name | Glycerol-1,1,2,3,3-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62502-71-0 | |
Record name | Glycerol-1,1,2,3,3-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Glycerol-1,1,2,3,3-d5 in the synthesis of domiodol?
A1: this compound is a deuterated form of glycerol, where five specific hydrogen atoms are replaced with deuterium isotopes. Utilizing this compound as a starting material in the synthesis described by [] allows for the production of pentadeuterated domiodol, meaning domiodol with five deuterium atoms incorporated into its structure.
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